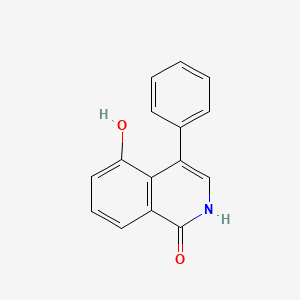

5-Hydroxy-4-phenylisoquinolin-1(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Hydroxy-4-phenylisoquinolin-1(2H)-one: is an organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinoline This compound is characterized by the presence of a hydroxy group at the 5th position and a phenyl group at the 4th position on the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-4-phenylisoquinolin-1(2H)-one can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core. The specific steps are as follows:

Condensation Reaction: An aromatic aldehyde (such as benzaldehyde) reacts with an amine (such as 2-aminophenol) under acidic conditions to form an imine intermediate.

Cyclization: The imine intermediate undergoes cyclization to form the isoquinoline ring.

Hydroxylation: The resulting isoquinoline compound is then hydroxylated at the 5th position using a suitable oxidizing agent, such as hydrogen peroxide or a peracid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-4-phenylisoquinolin-1(2H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form a dihydroisoquinoline derivative.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be employed.

Major Products Formed

Oxidation: Formation of 5-oxo-4-phenylisoquinolin-1(2H)-one.

Reduction: Formation of 5-hydroxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline.

Substitution: Formation of various substituted isoquinoline derivatives depending on the reagents used.

Scientific Research Applications

5-Hydroxy-4-phenylisoquinolin-1(2H)-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Hydroxy-4-phenylisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The hydroxy group can form hydrogen bonds with target proteins, while the phenyl group can engage in hydrophobic interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

4-Phenylisoquinolin-1(2H)-one: Lacks the hydroxy group at the 5th position.

5-Methoxy-4-phenylisoquinolin-1(2H)-one: Contains a methoxy group instead of a hydroxy group at the 5th position.

5-Hydroxy-4-methylisoquinolin-1(2H)-one: Contains a methyl group instead of a phenyl group at the 4th position.

Uniqueness

5-Hydroxy-4-phenylisoquinolin-1(2H)-one is unique due to the presence of both the hydroxy group and the phenyl group, which confer distinct chemical properties and reactivity. The hydroxy group enhances its solubility and potential for hydrogen bonding, while the phenyl group contributes to its aromaticity and stability.

Biological Activity

5-Hydroxy-4-phenylisoquinolin-1(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this isoquinoline derivative, examining its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound is characterized by a unique arrangement of functional groups that may influence its biological activity. The presence of a hydroxyl group and a phenyl ring contributes to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C16H13NO2 |

| Molecular Weight | 251.28 g/mol |

| CAS Number | 656234-16-1 |

| Solubility | Soluble in organic solvents |

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, thereby protecting cellular components from oxidative damage.

Anticancer Potential

Several studies have investigated the anticancer effects of this compound. It has shown promise in inhibiting the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: In Vitro Analysis

In a study conducted on human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value indicating effective cytotoxicity at micromolar concentrations. The study reported that the compound induced apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory activity, which is beneficial in treating chronic inflammatory diseases. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes.

By suppressing the NF-kB signaling pathway, this compound reduces the expression of inflammatory mediators such as TNF-alpha and IL-6.

Neuroprotective Effects

Emerging research suggests that this compound may exert neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's.

Case Study: Neuroprotection in Animal Models

In a rodent model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid-beta plaque accumulation. The study highlighted the compound's ability to enhance synaptic plasticity and reduce neuroinflammation.

Properties

CAS No. |

656234-16-1 |

|---|---|

Molecular Formula |

C15H11NO2 |

Molecular Weight |

237.25 g/mol |

IUPAC Name |

5-hydroxy-4-phenyl-2H-isoquinolin-1-one |

InChI |

InChI=1S/C15H11NO2/c17-13-8-4-7-11-14(13)12(9-16-15(11)18)10-5-2-1-3-6-10/h1-9,17H,(H,16,18) |

InChI Key |

LNYJWTLECZKOMF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC(=O)C3=C2C(=CC=C3)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.